(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Overview
Description
(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a hydroxyl group and a carboxylic acid group. The presence of the tert-butoxycarbonyl (Boc) protecting group further adds to its chemical stability and reactivity.
Mechanism of Action
Target of Action
It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that the compound can be synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Biochemical Pathways
The bicyclo[221]heptane scaffold is a common feature in various bioactive compounds and drug candidates , suggesting that this compound could potentially influence a variety of biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the hydroxyl group: This step often involves selective hydroxylation of the bicyclic core using reagents such as osmium tetroxide or hydrogen peroxide.
Protection of the amine group: The amine group is protected using the Boc group, typically through a reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection
Major Products
Oxidation: Ketones or aldehydes
Reduction: Alcohols
Substitution: Various substituted amines
Scientific Research Applications
(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a building block in the design of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(1s,3s,4s,5s)-Rel-2-boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: shares similarities with other bicyclic compounds such as tropane derivatives and azabicyclo compounds.
Tropane derivatives: Known for their biological activity, including as neurotransmitter inhibitors.
Azabicyclo compounds: Studied for their potential in medicinal chemistry.
Uniqueness
The unique combination of the Boc protecting group, hydroxyl group, and carboxylic acid group in this compound provides it with distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
IUPAC Name |
(1S,3S,4S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-7(8(14)5-6)9(13)10(15)16/h6-9,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTKFYMBKIVOOR-KZVJFYERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2C[C@@H]([C@H]1C(=O)O)[C@H](C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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